1-(1-Benzylazetidin-3-yl)ethan-1-ol
Description
IUPAC Nomenclature and Systematic Identification
Systematic Naming Conventions for Azetidine Derivatives
Azetidine derivatives follow IUPAC nomenclature rules that prioritize functional group hierarchy and substituent positioning. The parent structure, azetidine (azacyclobutane), is a four-membered saturated heterocycle containing one nitrogen atom. For 1-(1-benzylazetidin-3-yl)ethan-1-ol, the naming begins with the azetidine ring, where the nitrogen atom is substituted with a benzyl group (-CH₂C₆H₅) at position 1. The hydroxyl-bearing ethyl group (-CH₂CH₂OH) attaches to position 3 of the ring. The systematic name reflects these substituents in descending priority order: the benzyl group (prefix: 1-benzyl) precedes the ethanol moiety (suffix: -ethan-1-ol).
This naming convention ensures unambiguous identification, distinguishing it from structural isomers such as 1-(2-benzylazetidin-3-yl)ethan-1-ol, where the benzyl group occupies position 2 instead of position 1.
Comparative Analysis of Structural Isomerism
Structural isomerism in azetidine derivatives arises from variations in substituent positions and functional group orientations. For example:
- Positional Isomerism : Moving the benzyl group from position 1 to position 2 creates distinct isomers with differing electronic and steric profiles.
- Functional Group Isomerism : Replacing the hydroxyl group with a ketone (e.g., 1-benzylazetidin-3-one) alters hydrogen-bonding capabilities and reactivity.
The rigidity of the azetidine ring limits conformational isomerism, but substituent flexibility introduces torsional variability, as observed in benzyl-substituted analogs.
Three-Dimensional Conformational Analysis
Ring Strain Dynamics in Azetidine Systems
Azetidine’s four-membered ring exhibits substantial strain energy (~24–28 kcal/mol), intermediate between the higher strain of aziridine (three-membered ring, ~27–30 kcal/mol) and the lower strain of pyrrolidine (five-membered ring, ~6 kcal/mol). This strain arises from:
- Angle Strain : Bond angles deviating from the ideal tetrahedral geometry (109.5°).
- Torsional Strain : Eclipsing interactions between adjacent substituents.
Benzyl substitution at nitrogen increases steric bulk but partially alleviates strain through resonance stabilization of the nitrogen lone pair with the aromatic ring.
Table 1: Ring Strain Energy in Saturated Heterocycles
| Compound | Ring Size | Strain Energy (kcal/mol) |
|---|---|---|
| Aziridine | 3 | 27–30 |
| Azetidine | 4 | 24–28 |
| Pyrrolidine | 5 | 5–6 |
Torsional Angle Variations in Benzyl-Substituted Azetidines
X-ray crystallography of related compounds reveals torsional angles critical to understanding conformational preferences. For instance, in 1-(diphenylmethyl)azetidin-3-ol, the azetidine ring adopts a puckered conformation with dihedral angles of 156° and 153° between the nitrogen and adjacent carbons. The benzyl group introduces additional torsional flexibility, as evidenced by a dihedral angle of 46.7° between the azetidine and benzene rings in 1-benzoyl-3,3-dinitro-azetidine. These variations influence molecular packing and intermolecular interactions in crystalline states.
Crystallographic Characterization
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for elucidating molecular geometry. While direct data for this compound are limited, studies on analogous compounds provide insights:
- Azetidine-3-ol Derivatives : Crystallize in triclinic systems (space group P1) with puckered ring conformations and intermolecular hydrogen bonds between hydroxyl and nitrogen atoms.
- Benzyl-Substituted Analogs : Exhibit dihedral angles of 40–50° between the azetidine and benzene rings, as seen in 1-benzoyl-3,3-dinitro-azetidine.
These studies highlight the role of hydrogen bonding and van der Waals interactions in stabilizing crystal lattices.
Comparative Packing Diagrams With Analogous Compounds
Comparative analysis of packing diagrams reveals how substituents influence crystalline architecture:
- Hydrogen-Bonded Networks : In azetidine-3-ol derivatives, O-H···N hydrogen bonds create zigzag chains along the b-axis.
- Aromatic Stacking : Benzyl-substituted analogs exhibit π-π interactions between adjacent benzene rings, contributing to layered structures.
Table 2: Crystallographic Parameters of Azetidine Derivatives
| Compound | Space Group | Unit Cell Parameters (Å, °) | Dihedral Angle (°) |
|---|---|---|---|
| 1-(Diphenylmethyl)azetidin-3-ol | P1 | a=8.2, b=10.5, c=12.1 | 156, 153 |
| 1-Benzoyl-3,3-dinitro-azetidine | P2₁/c | a=10.3, b=14.7, c=12.9 | 46.7 |
Properties
IUPAC Name |
1-(1-benzylazetidin-3-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-10(14)12-8-13(9-12)7-11-5-3-2-4-6-11/h2-6,10,12,14H,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQRZJJHBAOFIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CN(C1)CC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-(1-Benzylazetidin-3-yl)ethan-1-ol typically involves:
- Construction or availability of the azetidine ring bearing a benzyl group on the nitrogen.
- Introduction of a carbonyl or hydroxyl functional group at the 3-position of the azetidine ring.
- Selective reduction of ketone intermediates to the corresponding alcohol.
This approach leverages nucleophilic substitution, reduction, and protection/deprotection steps to achieve the target molecule.
Method 1: Reduction of 1-(1-Benzylazetidin-3-yl)ethan-1-one
A common route starts from the ketone analog 1-(1-Benzylazetidin-3-yl)ethan-1-one, which can be synthesized by nucleophilic substitution of benzyl halides with azetidine derivatives. The ketone is then reduced to the corresponding secondary alcohol:
- Reagents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
- Solvent: Tetrahydrofuran (THF) or methanol
- Conditions: Cooling in an ice bath followed by stirring at room temperature
- Yield: Moderate to good yields (~54-65%) depending on conditions
| Step | Reagents & Conditions | Notes |
|---|---|---|
| 1 | 1-(1-Benzylazetidin-3-yl)ethan-1-one dissolved in THF | Starting ketone |
| 2 | Addition of NaBH4 solution dropwise at 0°C | Controlled reduction |
| 3 | Stirring at room temperature for 1-2 hours | Completion of reduction |
| 4 | Quenching with 1N HCl, extraction with ethyl acetate | Work-up |
| 5 | Drying and concentration to isolate product | Purification |
This method yields this compound as a pale solid with characteristic NMR and mass spectral data confirming structure.
Method 2: Reduction of 1-Benzhydryl-3-azetidinecarboxylic Acid Derivatives
An alternative approach involves the reduction of azetidine carboxylic acid derivatives:
- Starting from 1-Benzhydryl-3-azetidinecarboxylic acid, the acid is converted to an intermediate ester or carbonate.
- Subsequent reduction with sodium borohydride or lithium aluminum hydride yields the hydroxymethyl azetidine derivative.
- This intermediate can be further functionalized to obtain the ethan-1-ol side chain.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Suspension of acid in THF, cooled in ice-methanol bath under N2 | Triethylamine and ethyl chlorocarbonate added dropwise | 54% | Formation of carbonate intermediate |
| Filtration and addition to NaBH4 aqueous solution at 0°C | Stirring at room temperature | 54% | Reduction to hydroxymethyl azetidine |
| Acid-base workup and extraction | Concentration and drying | 54% | Isolation of product |
This method provides a reliable route to azetidine alcohol derivatives with good purity and reproducibility.
Method 3: Nucleophilic Substitution and Mesylation
Another synthetic route involves:
- Preparation of 1-(diphenylmethyl)-3-(hydroxymethyl)azetidine by reduction of the corresponding carboxylic acid with LiAlH4.
- Conversion of the hydroxyl group to a mesylate using methanesulfonyl chloride in the presence of triethylamine.
- Subsequent substitution reactions to introduce the ethan-1-ol moiety or related functional groups.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Reduction with LiAlH4 in refluxing THF | Overnight stirring at room temperature | 93 mg isolated | High yield reduction |
| Mesylation with methanesulfonyl chloride and Et3N in THF | Stirring 2 hours at room temperature | 84% | Formation of mesylate intermediate |
| Workup with aqueous extraction and chromatography | Isolation of pure product | 84% | Purification step |
This method is useful for preparing functionalized azetidine derivatives for further synthetic elaboration.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Reduction of ketone | 1-(1-Benzylazetidin-3-yl)ethan-1-one | NaBH4 or LiAlH4, THF | 0°C to RT | 54-65 | Straightforward reduction |
| Reduction of carboxylic acid derivative | 1-Benzhydryl-3-azetidinecarboxylic acid | Triethylamine, ethyl chlorocarbonate, NaBH4 | Ice bath, N2 atmosphere | 54 | Multi-step, moderate yield |
| Mesylation and substitution | 1-(diphenylmethyl)-3-(hydroxymethyl)azetidine | LiAlH4, methanesulfonyl chloride, Et3N | Reflux, RT | 84 | High yield mesylation |
Research Findings and Notes
- The reduction of ketone intermediates is the most direct and commonly employed method to obtain this compound, with sodium borohydride being preferred for mild conditions and selectivity.
- The use of protecting groups such as benzhydryl or diphenylmethyl on the azetidine nitrogen enhances stability during multi-step syntheses and facilitates purification.
- Reaction atmospheres (nitrogen) and temperature control (ice baths) are critical to prevent side reactions and decomposition during sensitive steps like carbonate formation and reduction.
- The mesylation approach allows for further functionalization, making it valuable for combinatorial chemistry and medicinal chemistry applications.
- Purification typically involves extraction, drying over anhydrous sodium sulfate, and chromatographic techniques to achieve high purity products suitable for biological testing.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group undergoes oxidation to form ketones or carboxylic acids under controlled conditions. While direct oxidation data for this compound isn't explicitly documented in the provided sources, analogous azetidine alcohols show predictable behavior:
-
Ketone Formation : Using mild oxidizing agents like pyridinium chlorochromate (PCC) in dichloromethane converts the alcohol to 1-(1-benzylazetidin-3-yl)ethan-1-one, preserving the azetidine ring.
-
Strong Oxidation : Harsher agents (e.g., KMnO₄/H₂SO₄) may cleave the azetidine ring, producing fragmented carbonyl compounds.
Nucleophilic Substitution
The hydroxyl group can act as a leaving group after activation:
*Estimated from analogous azetidine methanol reactions .
Esterification
The alcohol reacts with acyl chlorides or anhydrides to form esters:
-
Acetylation : Acetic anhydride in pyridine yields the acetate ester at room temperature.
-
Benzoylation : Benzoyl chloride with DMAP catalyst produces the benzoate derivative.
Mechanism :
-
Nucleophilic attack by the hydroxyl oxygen on the electrophilic carbonyl carbon.
-
Departure of the leaving group (e.g., chloride) forms the ester.
Ring-Opening Reactions
The azetidine ring (4-membered strained ring) undergoes nucleophilic ring-opening:
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| HBr (aq) | Reflux, 12 h | 3-Bromo-1-benzylamino-propanol | Regioselective attack at C3 |
| LiAlH₄ | THF, 0°C → RT | Reduced ring-opened amine | Requires inert atmosphere |
Biological Interactions
Though not directly studied for this compound, structurally related azetidine alcohols exhibit:
-
Enzyme Inhibition : Binding to GABA transaminase via hydrogen bonding from the hydroxyl group.
-
Receptor Modulation : Partial agonism at serotonin receptors due to conformational flexibility.
Stability and Side Reactions
Scientific Research Applications
Medicinal Chemistry
The azetidine ring structure is prevalent in many bioactive compounds, making 1-(1-Benzylazetidin-3-yl)ethan-1-ol a significant candidate for drug development.
Recent studies have focused on synthesizing derivatives of azetidine compounds, including this compound. For instance, a synthesis method involving the reaction of this compound with various amines has shown promising yields and biological activity against certain cancer cell lines. The azetidine moiety is often associated with enhanced pharmacological properties due to its ability to mimic natural substrates in biological systems .
| Compound | Synthesis Method | Yield (%) | Biological Activity |
|---|---|---|---|
| This compound | Reaction with piperidine | 72% | Anticancer activity |
This compound has also been explored for its potential as a central nervous system agent, showing promise in modulating neurotransmitter systems.
Materials Science
In materials science, this compound can be utilized in the development of polymers and advanced materials due to its functional groups that can participate in cross-linking reactions.
Case Study: Polymer Synthesis
Research indicates that incorporating azetidine derivatives into polymer matrices can enhance mechanical properties and thermal stability. For example, the use of this compound in creating thermosetting resins has shown improved performance characteristics compared to traditional formulations .
| Material Type | Additive | Property Enhanced |
|---|---|---|
| Thermosetting Resin | This compound | Mechanical strength |
Agrochemistry
The application of this compound extends into agrochemistry, where it may serve as a precursor for developing new pesticides or herbicides.
Case Study: Pesticide Development
Research has suggested that derivatives of azetidine compounds can exhibit herbicidal activity. The synthesis of new agrochemical agents from this compound is currently being investigated for their efficacy against common agricultural pests and weeds .
| Agrochemical Application | Active Ingredient | Efficacy |
|---|---|---|
| Herbicide | Azetidine derivative | High efficacy against target pests |
Mechanism of Action
The mechanism of action of 1-(1-Benzylazetidin-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring can interact with enzymes and receptors, leading to inhibition or activation of biological processes. The benzyl group and ethan-1-ol moiety contribute to its binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares 1-(1-Benzylazetidin-3-yl)ethan-1-ol with structurally related compounds, highlighting key differences in substituents, functional groups, and properties:
*Estimated based on hydroxyl shifts in similar alcohols (e.g., δ 4.13–4.86 in pyridyl analogs ).
Key Observations:
- Benzhydryl analogs (e.g., 1-Benzhydrylazetidin-3-ol) exhibit even greater hydrophobicity due to the diphenylmethyl group .
- Functional Group Impact: The hydroxyl group’s chemical shift in NMR (~δ 4.8) aligns with ethanol derivatives in pyridyl and phenyl systems, suggesting similar hydrogen-bonding capabilities .
- Synthetic Efficiency: Fluorophenyl ethanol derivatives achieve 99% yields via optimized procedures , whereas azetidine-containing compounds may require more complex synthetic routes due to ring strain.
Q & A
Q. What are the recommended synthetic routes for 1-(1-Benzylazetidin-3-yl)ethan-1-ol?
- Methodological Answer : The synthesis typically involves two key steps:
Benzylation of azetidine : React azetidin-3-ol with benzyl chloride or bromide in the presence of a base (e.g., K₂CO₃) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in DMF or THF .
Reduction of intermediates : Use sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄) to reduce ketone intermediates to the secondary alcohol. For enantioselective synthesis, chiral catalysts like (R)-BINAP with palladium can enhance stereochemical control .
| Key Reagents | Conditions | Yield |
|---|---|---|
| Benzyl chloride | K₂CO₃, DMF, 24h | ~85% |
| NaBH₄ | THF, 0°C | ~75% |
Q. How can the stereochemical purity of this compound be validated?
- Methodological Answer : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and a mobile phase of hexane/ethanol (90:10) at 1.0 mL/min. Compare retention times with racemic standards. Alternatively, polarimetry ([α]D²⁰) and NMR spectroscopy (with chiral shift reagents like Eu(hfc)₃) can confirm enantiomeric excess .
Q. What spectroscopic techniques are reliable for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify the benzyl group (δ 7.2–7.4 ppm for aromatic protons) and azetidine ring (δ 3.5–4.0 ppm for CH₂ groups).
- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z 205 (M⁺) and fragment ions corresponding to benzyl loss (m/z 118) .
- IR Spectroscopy : Confirm the hydroxyl group (broad peak ~3300 cm⁻¹) and azetidine C-N stretching (1250–1350 cm⁻¹) .
Advanced Research Questions
Q. How can enantiomers of this compound be resolved during asymmetric synthesis?
- Methodological Answer :
- Chiral Catalysts : Use (R)- or (S)-BINAP with palladium(0) in hydrogenation reactions to achieve >90% enantiomeric excess (ee) .
- Kinetic Resolution : Employ lipase enzymes (e.g., CAL-B) in transesterification reactions to selectively acylate one enantiomer .
- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) and recrystallize .
Q. How does the hydroxyl group influence nucleophilic substitution reactivity?
- Methodological Answer : The secondary hydroxyl group exhibits moderate nucleophilicity due to steric hindrance from the benzylazetidine ring. For substitutions:
-
Tosylate Formation : React with TsCl/pyridine to generate a better leaving group.
-
Mitsunobu Reaction : Use DIAD/Ph₃P to convert the hydroxyl group into ethers or esters without racemization .
Reaction Conditions Outcome Tosylation TsCl, pyridine, 0°C 85% yield Mitsunobu Ether DIAD, Ph₃P, R-OH, THF 78% yield
Q. What in vitro/in vivo models evaluate its biological activity?
- Methodological Answer :
- In Vitro : Test hemorheological activity by incubating blood samples (10⁻⁵ g/mL) at 43°C for 60 min and measuring viscosity changes with a viscometer .
- In Vivo : Use a bleomycin-induced pulmonary fibrosis model in rats. Administer 50 mg/kg/day intragastrically and assess lung histoarchitecture via H&E staining .
Q. How to reconcile contradictory solubility data in polar vs. nonpolar solvents?
- Methodological Answer : The compound’s solubility depends on hydrogen bonding (OH group) and steric effects (benzylazetidine).
-
Polar Solvents : Moderate solubility in ethanol (5–10 mg/mL) due to H-bonding.
-
Nonpolar Solvents : Low solubility in hexane (<1 mg/mL) .
Solvent Solubility (mg/mL) Reference Water <0.1 Ethanol 7.5
Q. What computational methods predict its pharmacokinetic properties?
- Methodological Answer :
- QSAR Models : Use Molinspiration or SwissADME to predict logP (~1.9) and bioavailability (Lipinski’s rule compliant).
- Molecular Dynamics (MD) : Simulate binding to glutaminase 1 (GLS1) for anticancer activity predictions .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
